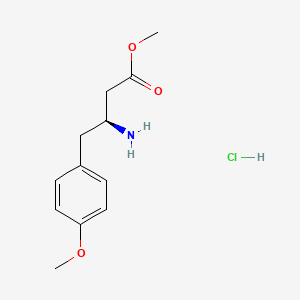
methyl(3S)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include an amino group and a methoxyphenyl group, making it a valuable molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and (S)-3-amino-4-hydroxybutanoic acid.
Esterification: The resulting intermediate undergoes esterification using methanol and a strong acid catalyst such as hydrochloric acid to form the methyl ester.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and esterification reactions.
Flow Microreactors: Employing flow microreactors for more efficient and sustainable synthesis.
Purification: Large-scale purification methods such as continuous chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
類似化合物との比較
Similar Compounds
- Methyl (3S)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoate hydrochloride .
- Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate .
Uniqueness
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride stands out due to its unique combination of an amino group and a methoxyphenyl group, which imparts specific chemical reactivity and biological activity .
This detailed article provides a comprehensive overview of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H18ClNO3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2;/h3-6,10H,7-8,13H2,1-2H3;1H/t10-;/m0./s1 |
InChIキー |
DUXZJBRGAPXPCQ-PPHPATTJSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N.Cl |
正規SMILES |
COC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


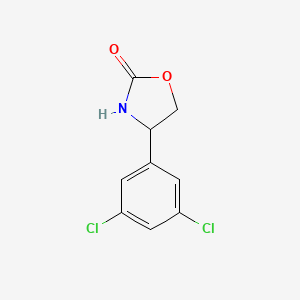
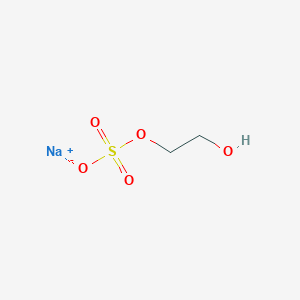
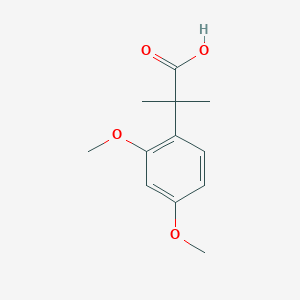

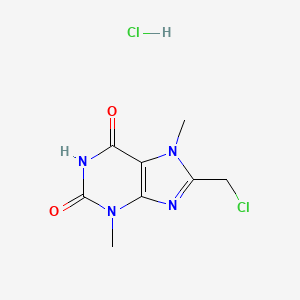
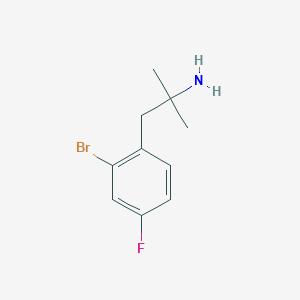

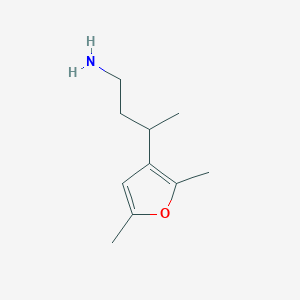
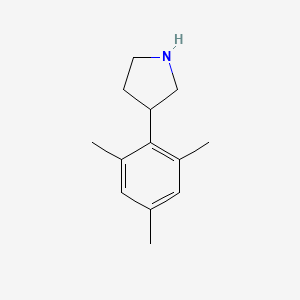
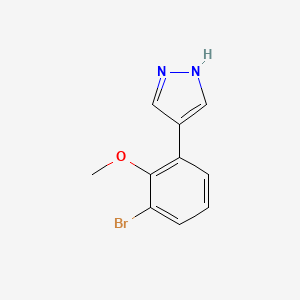
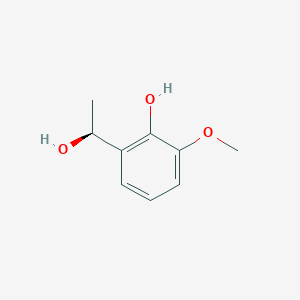
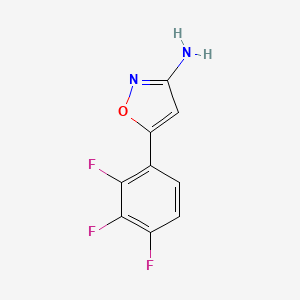
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

